molecular formula C16H12Cl2FN5OS B2733191 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 880802-76-6

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2733191
CAS No.: 880802-76-6
M. Wt: 412.26
InChI Key: RFGNSPSFXXWVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a potent and selective small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) tyrosine kinase pathway. This compound acts by competitively binding to the ATP-binding site of c-Met, thereby suppressing its autophosphorylation and subsequent activation of downstream signaling cascades such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation, survival, and metastasis. Its research value is particularly significant in oncology, where aberrant c-Met signaling is implicated in various human cancers, including gastric, lung, and glioblastoma, often associated with tumor invasiveness and poor prognosis. Studies, such as those published by Schroeder et al. investigating 1,2,4-triazole-based compounds, highlight the relevance of this chemotype in developing effective kinase inhibitors. The specificity of this inhibitor makes it a valuable pharmacological tool for elucidating the complex roles of c-Met in cancer biology, exploring mechanisms of drug resistance, and developing novel combination treatment strategies in preclinical models. Its primary application remains in basic and translational research to validate c-Met as a therapeutic target and to screen for synergistic anti-cancer agents.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGNSPSFXXWVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C17H14ClF N5OS
  • Molecular Weight : 373.84 g/mol

Structural Features

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the chlorophenyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity : Compounds similar to this triazole have shown effective antifungal properties against various strains such as Candida albicans and Aspergillus niger. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of membrane integrity .
  • Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer activities. The compound may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of Enzymes : The triazole ring can act as a scaffold for enzyme inhibitors involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, leading to reduced tumor growth .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial or cancer cell survival.
  • Interaction with DNA/RNA : Some triazoles can intercalate with nucleic acids, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The presence of functional groups allows interaction with various cellular receptors and signaling pathways.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of triazole derivatives. Among these, compounds structurally similar to the target compound exhibited potent antibacterial activity against resistant strains .

CompoundMIC (μg/mL)Target Bacteria
Compound A0.125S. aureus
Compound B0.250E. coli
Compound C0.500Pseudomonas aeruginosa

Anticancer Studies

In vitro studies have shown that certain triazole derivatives induce apoptosis in human cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 μM .

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds with triazole moieties exhibit activity against various bacterial and fungal strains. For instance:

  • Antibacterial Effects : Research has shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies reveal that substitutions on the triazole ring enhance antibacterial potency .
  • Antifungal Properties : Triazoles are widely used as antifungal agents in clinical settings. Their mechanism often involves inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Anticancer Potential

Recent investigations suggest that triazole-containing compounds may possess anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis through various mechanisms. The specific interactions of triazoles with molecular targets involved in cancer pathways are an area of active research .

Neuroprotective Effects

Emerging studies indicate that certain triazole derivatives may have neuroprotective effects. They have been evaluated for their potential to mitigate neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress .

Fungicides and Herbicides

The structural characteristics of 1,2,4-triazoles lend themselves to applications in agriculture as fungicides and herbicides. These compounds can effectively control plant pathogens and weeds, contributing to improved crop yields. Their mode of action typically involves disrupting the biosynthesis pathways of essential metabolites in target organisms .

Agrochemical Development

Research into triazole derivatives has led to the development of new agrochemicals that enhance plant resistance to diseases and pests. The incorporation of triazole structures into agrochemical formulations is a promising strategy for sustainable agriculture .

Polymer Chemistry

Triazole-containing compounds are being explored for their utility in polymer chemistry. Their ability to form stable cross-links can be leveraged to create materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of coatings and adhesives .

Supramolecular Chemistry

The unique properties of triazoles allow them to participate in supramolecular assemblies. These assemblies can be utilized in various applications including sensors and drug delivery systems, where controlled release and targeted action are critical .

Summary Table of Applications

Application Area Specific Uses
Medicinal ChemistryAntimicrobial (bacteria & fungi), anticancer, neuroprotective
AgricultureFungicides, herbicides, agrochemical development
Material SciencePolymer chemistry (coatings & adhesives), supramolecular chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported bioactivities:

Compound R1 (Triazole Substituent) R2 (Acetamide Substituent) Biological Activity Potency (IC50/MIC) Reference
Target compound: 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide 4-amino-5-(4-chlorophenyl) 3-chloro-4-fluorophenyl Not yet reported - -
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino-5-(4-chlorophenyl) 4-phenoxyphenyl Anticancer (in silico) -
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 5-(4-chlorophenyl) 3,4-difluorophenyl Antimicrobial (broad-spectrum) MIC: 12.5–50 µg/mL
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(methylsulfanylbenzyl) 2-chlorophenyl Anti-inflammatory IC50: 8.2 µM (COX-2)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 5-(thiophen-2-yl) 4-fluorophenyl Antifungal MIC: 25 µg/mL
N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides 5-(pyridin-4-yl) Varied aryl groups Antimicrobial, Antioxidant, Anti-inflammatory MIC: 12.5–50 µg/mL

Key Findings from Comparative Studies

Antimicrobial Activity :

  • Halogenated aryl groups (e.g., 3,4-difluorophenyl, 4-chlorophenyl) enhance antimicrobial potency. For example, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide showed MIC values of 12.5–50 µg/mL against E. coli, S. aureus, and A. niger .
  • Pyridinyl substituents (e.g., pyridin-4-yl) improve binding to bacterial enzymes, as seen in derivatives with MICs of 12.5 µg/mL against K. pneumoniae .

Anti-inflammatory Activity :

  • Compounds with methylsulfanylbenzyl groups (e.g., N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) exhibited COX-2 inhibition (IC50: 8.2 µM), comparable to diclofenac .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., Cl, F) at para or meta positions on the aryl rings increase bioactivity by enhancing electron-deficient interactions with target enzymes .
  • Sulfanyl bridges improve solubility and enable hydrogen bonding with microbial proteins .

Q & A

Q. Methodology :

  • Standardize assays using IC₅₀/EC₅₀ protocols with controlled solvent systems.
  • Perform docking studies (e.g., AutoDock Vina) to predict target binding modes and validate experimental results .

Advanced: What computational strategies are effective for predicting its mechanism of action?

Molecular Dynamics (MD) Simulations : Model interactions with targets like tyrosine kinases or DNA topoisomerases , leveraging the triazole’s hydrogen-bonding capacity.

QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ values for Cl/F groups) with bioactivity data .

Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Basic: How should stability and degradation be assessed under experimental conditions?

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photolytic Degradation : Expose to UV-Vis light (e.g., 254 nm) and monitor via HPLC-MS for breakdown products (e.g., sulfoxide or dehalogenated derivatives) .

Storage Recommendation : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.

Advanced: What strategies optimize selectivity for biological targets?

  • Structural Analog Screening : Synthesize analogs with varied halogen positions (e.g., 2-Cl vs. 4-F) or replace the triazole with oxadiazole (see ).
  • Pharmacophore Mapping : Identify critical interaction points (e.g., the acetamide carbonyl for H-bonding) using MOE or Schrödinger Suite .

Case Study : highlights anti-exudative activity in triazole-acetamide derivatives, suggesting targeting inflammatory pathways (e.g., COX-2 inhibition).

Basic: What analytical techniques are essential for purity assessment?

  • HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect impurities >0.1%.
  • Elemental Analysis (EA) : Confirm C, H, N, S, and halogen content within ±0.3% of theoretical values .

Troubleshooting : If EA discrepancies occur, check for residual solvents (via GC-MS ) or incomplete halogenation.

Advanced: How can in vivo pharmacokinetics be improved given its logP profile?

The compound’s high logP (~4.5, estimated) may limit aqueous solubility. Strategies include:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .

Validation : Measure plasma protein binding (equilibrium dialysis) and Caco-2 permeability to refine formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.